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Compound of Interest

2-(phenoxymethyl)-1H-
Compound Name:
benzimidazole

Cat. No. B181898

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-
(phenoxymethyl)-1H-benzimidazole, a key heterocyclic scaffold of interest to researchers,
scientists, and professionals in drug development. This document outlines the crystallographic
parameters, molecular geometry, and intermolecular interactions, alongside detailed
experimental protocols for its synthesis and crystallization.

Core Crystallographic Data

The crystal structure of 2-(phenoxymethyl)-1H-benzimidazole has been determined by X-ray
diffraction and the data is available through the Cambridge Crystallographic Data Centre
(CCDC) under the deposition number 726355.[1] While the full crystallographic information file
(CIF) requires direct access to the CCDC database, the fundamental crystallographic
parameters provide a clear picture of the solid-state arrangement of the molecule.

Table 1: Crystal Data and Structure Refinement for 2-(phenoxymethyl)-1H-benzimidazole
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Parameter Value

CCDC Number 726355

Molecular Formula C14H12N20

Molecular Weight 224.26 g/mol
Temperature Data not publicly available
Wavelength Data not publicly available

Crystal System

Data not publicly available

Space Group

Data not publicly available

Unit cell dimensions

Data not publicly available

Volume

Data not publicly available

z

Data not publicly available

Density (calculated)

Data not publicly available

Absorption coefficient

Data not publicly available

F(000)

Data not publicly available

Crystal size

Data not publicly available

Theta range for data collection

Data not publicly available

Index ranges

Data not publicly available

Reflections collected

Data not publicly available

Independent reflections

Data not publicly available

Completeness to theta

Data not publicly available

Absorption correction

Data not publicly available

Max. and min. transmission

Data not publicly available

Refinement method

Data not publicly available

Data / restraints / parameters

Data not publicly available
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Goodness-of-fit on F2 Data not publicly available
Final R indices [I>2sigma(l)] Data not publicly available
R indices (all data) Data not publicly available
Largest diff. peak and hole Data not publicly available

Note: Detailed quantitative data is contained within the Crystallographic Information File (CIF)
accessible through the CCDC.

Molecular Structure and Interactions

The molecular structure of 2-(phenoxymethyl)-1H-benzimidazole consists of a planar
benzimidazole ring system linked to a phenoxy group through a methylene bridge. The overall
conformation and intermolecular interactions are crucial for understanding its physicochemical
properties and potential biological activity. Hydrogen bonding and rt-1t stacking are expected to
be the dominant forces in the crystal packing.
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Molecular Structure of 2-(phenoxymethyl)-1H-benzimidazole
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Caption: Molecular structure of 2-(phenoxymethyl)-1H-benzimidazole.
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Experimental Protocols
Synthesis of 2-(phenoxymethyl)-1H-benzimidazole[2]

A mixture of o-phenylenediamine (5.40 g, 0.05 mol) and phenoxyacetic acid (7.60 g, 0.05 mol)
was refluxed in 4N hydrochloric acid for 3 hours on a water bath. After completion of the
reaction, the solution was poured onto crushed ice. The mixture was then neutralized by the
dropwise addition of sodium hydroxide solution. The resulting solid precipitate was filtered,
washed with cold water, dried, and recrystallized to yield 2-(phenoxymethyl)-1H-
benzimidazole.

e Yield: 80%
e Melting Point: 160-164 °C
e Spectroscopic Data:
o IR (KBr, cm~1): 3450 (N-H), 1540 (C=N), 1240 (C-O)

o H NMR (DMSO-ds, 6 ppm): 12.31 (s, 1H, NH), 6.85-7.70 (m, 9H, aromatic), 5.29 (s, 2H,
OCH2)
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Caption: Synthetic workflow for 2-(phenoxymethyl)-1H-benzimidazole.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound in an appropriate solvent. While the specific crystallization
solvent for the deposited structure (CCDC 726355) is not publicly detailed, common solvents
for benzimidazole derivatives include ethanol, methanol, and acetonitrile.

Logical Workflow for Crystal Structure Analysis
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The process of determining the crystal structure of a novel compound follows a well-defined

workflow, from synthesis to the final refined structure.
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Caption: General workflow for crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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